Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester

Description

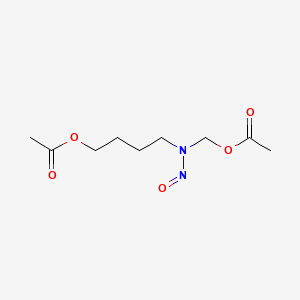

Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is a nitrosamine-containing ester with a butyl backbone modified by a nitrosoacetoxymethyl group. This compound’s reactivity and stability are influenced by the electron-withdrawing nitroso group and the ester’s hydrolytic sensitivity.

Properties

CAS No. |

70103-79-6 |

|---|---|

Molecular Formula |

C9H16N2O5 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

4-[acetyloxymethyl(nitroso)amino]butyl acetate |

InChI |

InChI=1S/C9H16N2O5/c1-8(12)15-6-4-3-5-11(10-14)7-16-9(2)13/h3-7H2,1-2H3 |

InChI Key |

XFODLDRCNGJESN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCN(COC(=O)C)N=O |

Origin of Product |

United States |

Preparation Methods

Aziridine Intermediate Formation

A crucial step in the synthesis involves preparing N-sulfinyl-2-carboxyaziridine compounds, which serve as versatile intermediates. This can be achieved by the Darzens-type reaction between the metal enolate of an α-haloester and an enantiopure sulfinimine. The reaction is typically conducted under inert atmosphere and low temperature using strong bases such as lithium diisopropylamide (LDA), prepared in situ by treating diisopropylamine with n-butyllithium in tetrahydrofuran (THF).

| Reagent/Condition | Role/Effect |

|---|---|

| α-Haloester | Provides the α-haloester moiety for enolate formation |

| Enantiopure sulfinimine | Chiral source for aziridine formation |

| Strong base (e.g., LDA) | Generates metal enolate for nucleophilic attack |

| Solvent (THF) | Inert solvent facilitating reaction |

| Temperature (0 °C to low temp) | Controls reaction rate and stereoselectivity |

The product is isolated via aqueous quenching, solvent removal, and purification by flash chromatography or HPLC, yielding aziridine compounds with high diastereomeric excess.

Functionalization to Acetoxymethyl Nitrosamino Group

The nitrosamine functionality is introduced by reaction of the aziridine intermediate or related precursors with nitrosating agents under controlled conditions. The acetoxymethyl group can be installed via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of suitable bases or catalysts.

Stable precursors such as 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone have been synthesized as analogs to tobacco-specific nitrosamines, enabling the study of DNA adduct formation and metabolic pathways.

Esterification to Form Butyl Ester

The final step involves esterification of the acetic acid moiety to form the butyl ester. This can be achieved by:

- Acid-catalyzed esterification using butanol and strong acid catalysts (e.g., sulfuric acid).

- Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Purification is typically performed by extraction, drying, and chromatographic techniques.

Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Aziridine formation | Inert atmosphere, low temperature | Use of strong base, THF solvent |

| Nitrosamine functionalization | Controlled temperature, nitrosating agents | Sensitive to moisture and light, careful handling needed |

| Esterification | Acid catalysis or DCC/DMAP | Mild conditions preferred to preserve nitrosamine integrity |

| Purification | Flash chromatography, HPLC | Silica gel or reverse-phase columns used |

Analytical Characterization

The synthesized compounds are characterized by:

- Infrared Spectroscopy (IR): Identification of ester carbonyl and nitrosamine N–N stretch.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in deuterated chloroform (CDCl3) for structural confirmation.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- Chromatographic purity: Assessed by HPLC or flash chromatography.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Darzens-type aziridine synthesis | α-Haloester, enantiopure sulfinimine, LDA, THF, inert atmosphere, low temp | Formation of N-sulfinyl-2-carboxyaziridine intermediate |

| 2 | Nitrosamine functionalization | Nitrosating agent, acetylation reagents (Ac2O or AcCl) | Introduction of acetoxymethyl nitrosamino group |

| 3 | Esterification | Butanol, acid catalyst or DCC/DMAP | Formation of 4-((acetoxymethyl)nitrosamino)butyl ester |

| 4 | Purification | Flash chromatography, HPLC | Isolation of pure final compound |

Research Findings and Notes

- The use of enantiopure sulfinimines in aziridine formation allows for high diastereomeric purity, which is critical for biological activity studies.

- The acetoxymethyl nitrosamino group is a chemically activated precursor that mimics metabolic intermediates of tobacco-specific nitrosamines, useful for studying DNA adduct formation and carcinogenesis mechanisms.

- Reaction conditions must be carefully controlled to prevent decomposition of the nitrosamine group, which is sensitive to acid, base, and light.

- Purification methods such as flash chromatography using mixtures of ether, acetonitrile, and aqueous ammonia have been reported to afford the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester can undergo various chemical reactions, including:

Oxidation: The nitrosamino group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitrosamino group can yield amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce nitrosamino groups into molecules.

Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrosamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Nitrosamino Acids (e.g., NMBA, iso-NNAC)

Structural Similarities :

- NMBA (4-(nitrosomethylamino)butyric acid): Shares a nitrosomethylamino group on a butyric acid backbone but lacks the ester and acetoxymethyl groups .

- iso-NNAC (4-(N-nitrosomethylamino)-4-(3-pyridyl)butyric acid): Contains a pyridyl group and nitrosomethylamino substituent but is a carboxylic acid rather than an ester .

Functional Differences :

- Ester vs. Acid: The target compound’s ester group increases volatility compared to NMBA and iso-NNAC, which are non-volatile acids. During pyrolysis, NMBA partially converts to methyl esters, suggesting the target compound may undergo similar esterification or decarboxylation under heat .

- Toxicity: NMBA and iso-NNAC show low tumorigenicity in animal models.

| Property | Target Compound | NMBA | iso-NNAC |

|---|---|---|---|

| Functional Groups | Nitroso, acetoxymethyl, ester | Nitroso, carboxylic acid | Nitroso, pyridyl, acid |

| Volatility | Moderate (ester) | Low (acid) | Low (acid) |

| Pyrolysis Behavior | Likely ester decomposition | Forms methyl esters | Forms decarboxylated products |

| Toxicity Profile | Potential carcinogenicity | Low tumorigenicity | Non-tumorigenic |

Comparison with Other Butyl Esters (e.g., n-Butyl Acetate)

Structural Similarities :

Functional Differences :

- Nitrosamino Group: The target compound’s nitroso moiety introduces carcinogenic risk, unlike n-butyl acetate, which is primarily flammable and irritant.

- Polarity : The nitroso and acetoxymethyl groups increase polarity, reducing volatility compared to n-butyl acetate (boiling point ~126°C).

| Property | Target Compound | n-Butyl Acetate |

|---|---|---|

| Boiling Point | Likely >150°C (estimated) | 126°C |

| Solubility | Moderate in polar solvents | Miscible with organics |

| Toxicity (LD₅₀) | Expected low (nitroso risk) | 14.13 g/kg (rat) |

| Applications | Research/niche industrial | Solvent, flavoring agent |

Comparison with Trifluoroacetate Analogs

Structural Similarities :

- Acetic acid, trifluoro-, 4-(nitroso-2-propenylamino)butyl ester: Contains a trifluoroacetate group and a nitroso-propenylamino substituent .

Functional Differences :

- Electron Effects : The trifluoroacetate group increases electron-withdrawing effects, enhancing hydrolytic stability compared to the target compound’s acetate group.

- Polar Surface Area (PSA) : The trifluoro analog has a PSA of 58.97, suggesting moderate polarity. The target compound’s PSA is likely higher due to additional functional groups .

Key Research Findings and Implications

- Stability: The ester linkage in the target compound may hydrolyze under acidic or basic conditions, releasing acetic acid and a nitrosamino alcohol. This parallels NMBA’s partial conversion to methyl esters during smoking .

- Carcinogenicity: Nitrosamines are potent carcinogens, but structural modifications (e.g., acetoxymethyl groups) may mitigate or enhance risks. Further in vitro assays are needed to assess mutagenicity .

- Synthetic Routes: Likely involves esterification of a nitrosamino alcohol with acetic anhydride, similar to Bi(OTf)₃-catalyzed acylations in .

Biological Activity

Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester, is a compound of significant interest due to its biological activity, particularly its implications in toxicology and potential carcinogenic effects. This article explores the biological properties of this compound, including its chemical profile, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Formula : C₉H₁₃N₃O₄

- Molecular Weight : 213.22 g/mol

- CAS Number : Not specifically listed but related to nitrosamines.

The biological activity of nitrosamines, including this compound, primarily stems from their ability to form DNA adducts. These interactions can lead to mutations and subsequent carcinogenesis. The metabolism of this compound involves enzymatic processes that convert it into reactive intermediates capable of interacting with nucleophilic sites in DNA.

Key Metabolic Pathways

- N-Nitrosation : The formation of nitrosamines occurs through the reaction of secondary amines with nitrous acid.

- Hydrolysis : The ester bond can be hydrolyzed in biological systems, releasing acetic acid and the nitrosamine moiety.

- DNA Interaction : Reactive intermediates can bind to DNA bases, leading to mutagenic changes.

Carcinogenic Potential

This compound has been categorized as a potential carcinogen due to its nitrosamine structure. Nitrosamines are well-documented carcinogens in various animal models and have been linked to an increased risk of cancers in humans.

Case Studies

- Animal Studies : Research has demonstrated that exposure to nitrosamines leads to tumor formation in laboratory animals. For example, studies involving rats showed a significant increase in liver tumors when exposed to similar nitrosamine compounds.

- Human Epidemiological Studies : Epidemiological data suggest a correlation between dietary intake of nitrosamines and an elevated risk of gastric cancer.

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester, and how can purity be optimized?

- Methodological Answer : The synthesis involves nitrosation of a precursor amine (e.g., 4-((acetoxymethyl)amino)butanol) using sodium nitrite under acidic conditions. The reaction must occur at low temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester. Purity can be verified using HPLC with UV detection at 254 nm, as nitrosamines exhibit strong absorbance in this range .

Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester and nitrosamino groups. For example, the nitrosamino group (-N-N=O) shows characteristic peaks at δ 3.5–4.5 ppm (¹H) and δ 110–120 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (theoretical m/z 232.24 for [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and nitroso (N=O) stretches at ~1500 cm⁻¹ .

- Stability Testing : Accelerated degradation studies under varying pH and temperature (e.g., 40°C, 75% RH) monitor nitrosamine stability via HPLC .

Advanced Research Questions

Q. How can conflicting mutagenicity data (e.g., Salmonella Ames test vs. mammalian cell assays) be reconciled for this compound?

- Methodological Answer : Discrepancies arise from metabolic activation differences. Salmonella assays (50 nmol/plate positive in TA100 strain ) rely on bacterial S9 mix, which may not fully mimic mammalian metabolism. To resolve contradictions:

Conduct parallel assays with mammalian S9 (e.g., rat liver microsomes).

Use comet assays or micronucleus tests in human cell lines (e.g., HepG2) to assess DNA damage.

Evaluate dose-response relationships; nitrosamines often show threshold effects in vivo but not in vitro .

Q. What computational strategies predict the degradation pathways and toxic metabolites of this nitrosamine?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the cleavage of the N–N=O bond (activation energy ~25 kcal/mol) and ester hydrolysis.

- Molecular Dynamics (MD) Simulations : Predict solvolysis rates in aqueous environments.

- ADMET Predictor® or Schrödinger’s QikProp : Identifies potential metabolites (e.g., 4-aminobutanol via esterase activity) and their toxicity profiles .

Q. How does the ester group influence the compound’s bioavailability compared to non-esterified nitrosamines?

- Methodological Answer :

- LogP Analysis : The ester increases lipophilicity (predicted logP ~1.5 vs. ~-0.5 for non-esterified analogs), enhancing membrane permeability.

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Pharmacokinetic Modeling : Compare area-under-the-curve (AUC) in rodent studies with/without ester hydrolysis inhibitors (e.g., paraoxon) .

Data Contradiction Analysis

Q. Why do some studies report low acute toxicity despite high mutagenic potential?

- Methodological Answer : Nitrosamines often exhibit organ-specific carcinogenicity with delayed onset. Acute toxicity (e.g., LD50) may not correlate with mutagenicity due to:

Metabolic activation requirements (e.g., CYP450 2E1 involvement).

Tissue-specific expression of repair mechanisms (e.g., O<sup>6</sup>-alkylguanine-DNA alkyltransferase).

Dose-dependent thresholds; subacute exposure in rodent models (e.g., 10 mg/kg/day for 12 weeks) better reflects carcinogenic risk .

Experimental Design Considerations

Q. What controls are critical when studying this compound’s genotoxicity in cell cultures?

- Methodological Answer :

- Positive Controls : Use methyl methanesulfonate (MMS) for DNA alkylation.

- Negative Controls : Include solvent-only (e.g., DMSO) and nitrite-scavenging agents (e.g., ascorbic acid) to confirm nitrosamine-specific effects.

- Metabolic Activation : Pre-incubate with S9 mix (from Aroclor-1254-induced rat liver) to simulate in vivo metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.